6-Bromo-4-methyl-1H-indazole
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Pharmaceutical Development
The indazole nucleus is recognized as a "privileged scaffold," a molecular framework capable of binding to multiple biological targets, making it an invaluable starting point for drug discovery. benthamdirect.compharmablock.comsamipubco.com This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological properties. nih.govigi-global.com At least 43 indazole-based therapeutic agents have been used in clinical applications or are in clinical trials, targeting a wide range of diseases. benthamdirect.comnih.govresearchgate.net
The significance of indazoles stems from several key characteristics:
Broad Biological Activity : Indazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anti-HIV, antifungal, and neuroprotective properties. nih.govbenthamdirect.comigi-global.com
Kinase Inhibition : The scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial in cancer therapy. pharmablock.comnih.gov Marketed anticancer drugs like Axitinib and Pazopanib feature the indazole core and function by inhibiting tyrosine kinases involved in tumor growth. nih.govmdpi.com
Bioisosterism : Indazole is an effective bioisostere for other aromatic structures like indoles and phenols. pharmablock.comnih.gov This means it can replace these groups in a drug molecule while maintaining or improving biological activity, often with superior metabolic stability and oral bioavailability. pharmablock.comnih.gov
Structural Versatility : The indazole ring can be functionalized at various positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target. nih.govacs.org
The wide-ranging applications of indazole derivatives are summarized in the table below.
| Therapeutic Area | Biological Activity / Target |
| Oncology | Anticancer, Antitumor, Kinase Inhibition (VEGFR, FGFR, CDK), Angiogenesis Modulation nih.govmdpi.com |
| Inflammation | Anti-inflammatory, 5-Lipoxygenase (5-LOX) Inhibition nih.govingentaconnect.com |
| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV, Antiparasitic benthamdirect.comnih.govnih.gov |
| Neurology | Neuroprotective, Serotonin Receptor (5-HT) Agonism/Antagonism mdpi.comnih.govebi.ac.uk |
| Cardiovascular | Anti-aggregatory, Vasorelaxant, Antiarrhythmic nih.govnih.gov |
Overview of Brominated and Methylated Indazole Analogues
The addition of substituents like bromine atoms and methyl groups to the indazole core is a key strategy in medicinal chemistry to modulate a compound's properties. nih.govacs.org These modifications influence the molecule's size, shape, lipophilicity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile, and binding affinity to its target.
Brominated Indazoles: The introduction of a bromine atom can have several important effects. Bromine is an electron-withdrawing group that can alter the acidity of nearby protons and serve as a hydrogen bond acceptor, potentially forming crucial interactions within a protein's binding pocket. nih.gov Furthermore, the bromine atom provides a reactive "handle" for further synthetic modifications, most notably through metal-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. mdpi.comchim.it This allows for the construction of more complex molecules from a brominated indazole intermediate. For example, 6-bromoindazole has been used as a starting material in the synthesis of VEGFR-2 inhibitors. chim.it
Methylated Indazoles: Methylation, the addition of a methyl group (–CH₃), can also significantly impact a molecule's behavior. nih.gov A methyl group can:
Enhance Potency : The addition of a methyl group on the indazole ring has been shown to remarkably increase the activity of certain kinase inhibitors. nih.gov
Influence Selectivity : Strategic placement of a methyl group can provide steric hindrance that favors binding to one biological target over another.
Block Metabolism : Methylation at a site that is susceptible to metabolic oxidation can increase the drug's half-life in the body.
Stabilize Tautomeric Forms : Methylating one of the nitrogen atoms (at the N1 or N2 position) locks the indazole into a specific tautomeric form, which can be crucial for consistent biological activity. For instance, N-methyl-3-aryl indazoles have been found to be more potent anticancer agents than their non-methylated counterparts. mdpi.com
The specific placement of these groups is critical. Structure-activity relationship (SAR) studies have shown that substituents at positions like C4, C5, and C6 of the indazole core can be crucial for inhibitory activities. nih.govacs.org
Scope and Research Focus on 6-Bromo-4-methyl-1H-indazole
The compound this compound, with its specific substitution pattern, represents a convergence of the strategic modifications discussed above. Its molecular formula is C₈H₇BrN₂ and it has a molecular weight of 211.06 g/mol . sigmaaldrich.com The bromine at the 6-position and the methyl group at the 4-position create a unique chemical entity that serves primarily as a valuable building block or intermediate in the synthesis of more complex, pharmacologically active molecules.
Research on this specific compound is focused on its utility in:
Pharmaceutical Synthesis : It is a key intermediate in the creation of new therapeutic agents, particularly in oncology.
Medicinal Chemistry : It is used to systematically explore structure-activity relationships, where the effects of the bromo and methyl groups on the biological activity of a final compound can be studied.
Material Science : The unique electronic properties imparted by the substituents make it a candidate for investigation in the development of novel organic materials. chemimpex.com
The presence of the bromine atom at position 6 makes it suitable for subsequent coupling reactions, while the methyl group at position 4 influences the electronic environment and steric profile of the molecule, guiding its interactions in further synthetic steps or with biological targets. The study of this compound is therefore less about its own direct biological effects and more about its potential as a precisely functionalized scaffold for building the next generation of indazole-based compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUHPTVQVCONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646468 | |
| Record name | 6-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-98-9 | |
| Record name | 6-Bromo-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-METHYL-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 6 Bromo 4 Methyl 1h Indazole Scaffold
Substitution Reactions at the Bromine Atomresearchgate.netbanglajol.info
The bromine atom at the C6 position of the 6-Bromo-4-methyl-1H-indazole is a key functional handle for introducing molecular diversity. It readily participates in both nucleophilic aromatic substitution and, more significantly, a variety of transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitutionlibretexts.org
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, aryl halides are generally inert to these conditions. libretexts.org SNAr reactions on aryl halides typically proceed via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate carbanion. libretexts.orgyoutube.com
In the case of this compound, the indazole ring itself is not strongly electron-withdrawing, and the methyl group is electron-donating. Consequently, the benzene (B151609) portion of the scaffold is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. This type of reaction is much less common for this scaffold compared to the cross-coupling reactions discussed below and would likely require harsh reaction conditions or the introduction of additional activating groups. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactionseie.grthermofisher.commdpi.com
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grmdpi.com The bromine atom on the this compound scaffold serves as an excellent electrophilic partner in these transformations, particularly those catalyzed by palladium. ias.ac.inmasterorganicchemistry.com
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. ias.ac.innih.gov This reaction is a highly reliable and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. ias.ac.innih.gov
The 6-bromo position of the indazole scaffold is readily functionalized using Suzuki coupling to introduce various aryl and heteroaryl substituents, creating complex molecules with potential biological activity. nih.govrsc.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf), in the presence of a base. ias.ac.inmdpi.com
Table 1: Examples of Suzuki Coupling Reactions with Bromo-Indazole Scaffolds
| Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ / CsF | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide derivatives | ias.ac.in |
| 6-Bromo-3-iodo-1H-indazole | (E)-(3,5-dimethoxystyryl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ / Cs₂CO₃ | (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole | rsc.org |
| N-substituted 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-substituted 5-(N-Boc-pyrrol-2-yl)indazoles | nih.gov |
| N-substituted 5-bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-substituted 5-(thiophen-2-yl)indazoles | nih.gov |
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a powerful tool for forming carbon-carbon bonds. wikipedia.org The reaction typically results in the formation of a new C-C bond between the aryl halide and the alkene, with high stereoselectivity. masterorganicchemistry.comorganic-chemistry.org
In the context of indazole synthesis, the Heck reaction can be employed to introduce alkenyl groups at the bromine-substituted position. For instance, a synthetic route for anticancer agents involved a Heck coupling between 1-bromo-3,5-dimethoxybenzene (B32327) and a vinylboronate ester to create an intermediate that was subsequently used in a Suzuki coupling with a bromo-indazole derivative. rsc.org This demonstrates the compatibility of the Heck reaction with related scaffolds and its utility in multi-step syntheses.
Table 2: Illustrative Heck Coupling Reaction
| Aryl Halide | Alkene | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| Iodobenzene | Styrene | Palladium chloride / Potassium acetate (B1210297) | Stilbene | wikipedia.org |
| Aryl or Vinyl Halide | Alkene | Palladium Catalyst / Base | Substituted Alkene | wikipedia.orgyoutube.com |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. mdpi.com While this reaction does not directly substitute the bromine atom, it is a crucial cross-coupling method for derivatizing the this compound core. Research has shown that palladium-catalyzed C-H arylation can occur with high regioselectivity on the indazole ring. researchgate.net
For example, studies on the functionalization of the six-membered ring of indazoles have shown that C7 arylation can be achieved. mdpi.com The presence of the bromine atom at the C6 position can influence the electronic properties and reactivity of the ring, potentially affecting the yield and regioselectivity of C-H functionalization reactions at other sites. In one study, the presence of a bromo group at the C6 position of indazole had a negative effect on the reactivity for C7-alkenylation, resulting in a low yield of the desired product. mdpi.com This highlights the interplay between different substituents on the scaffold during derivatization.
Reactions Involving the Indazole Heterocycleresearchgate.netbanglajol.infonih.gov
Beyond the functionalization at the C6-bromo position, the indazole heterocycle itself offers multiple sites for chemical modification. The most common reactions involve the nitrogen atoms of the pyrazole (B372694) ring.
Indazoles exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The N-H proton is acidic and can be removed by a base, allowing for reactions with various electrophiles.
N-alkylation is a common reaction for the indazole scaffold. However, it often leads to a mixture of N1 and N2 alkylated regioisomers, and achieving selectivity can be challenging, often depending on the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.gov For example, the reaction of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene results in a nucleophilic substitution at the N1 position. nih.gov
Furthermore, the NH group provides a handle for more complex derivatizations. For instance, 6-Bromo-1H-indazole can be reacted with propargyl bromide to afford 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This N-propargylated intermediate can then undergo a 1,3-dipolar cycloaddition reaction ("click chemistry") with various azides to synthesize a series of novel 1,2,3-triazole derivatives tethered to the indazole core. researchgate.netbanglajol.inforesearchgate.net
Other positions on the heterocyclic ring can also be functionalized. For example, methods have been developed for the regioselective bromination of indazoles at the C3 position using reagents like dibromohydantoin (DBDMH) under ultrasound-assisted conditions. nih.gov This C3-bromo derivative can then serve as a building block for further cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce substituents at the C3 position. mdpi.com
Alkylation and Acylation of Nitrogen Atoms
The presence of two nitrogen atoms (N1 and N2) in the indazole ring allows for the introduction of various substituents, though this often leads to a mixture of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring. nih.govd-nb.info
Alkylation: Direct alkylation of the indazole N-H bond typically yields both N1- and N2-alkylated products. d-nb.info However, regioselectivity can be achieved under specific conditions. Studies on various substituted indazoles have shown that using a strong hydride base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-substituted isomer. nih.gov This preference is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically directs the incoming electrophile to the N1 position. nih.gov
A key alkylation reaction for derivatization is N-propargylation, which introduces an alkyne handle for subsequent reactions like click chemistry. For the closely related 6-bromo-1H-indazole, this is achieved by reacting it with propargyl bromide in acetone (B3395972) with potassium carbonate as the base. This reaction proceeds at reflux to afford the N1-propargylated product, 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole, which serves as a crucial intermediate for synthesizing more complex molecules. researchgate.net
Acylation: N-acylation of the indazole scaffold is also a common transformation. Generally, regioselective N-acylation is suggested to yield the N1-substituted product. nih.govd-nb.info This outcome is often a result of thermodynamic control, where an initially formed N2-acylindazole may isomerize to the more stable N1 regioisomer. nih.govd-nb.info An electrochemical method for N1-acylation involves the reduction of indazoles to form indazole anions, which then react selectively with acid anhydrides at the N1 position. organic-chemistry.org
Oxidation and Reduction of the Indazole Ring
The indazole ring system is generally stable under many oxidative and reductive conditions. chemicalbook.com However, the individual heterocyclic and carbocyclic rings can be modified under specific circumstances.
Reduction: The benzene portion of the indazole ring can be reduced under catalytic hydrogenation, although this often requires forcing conditions that may affect other functional groups. The pyrazole ring is more resistant to reduction. However, electrochemical reduction of indazoles bearing an electron-withdrawing substituent at the 2-position can selectively produce the corresponding 2-N-substituted indazolines. scispace.com
Ring-Opening and Rearrangement Reactions
The indazole ring is a thermodynamically stable aromatic system and does not typically undergo ring-opening or rearrangement reactions under standard conditions. However, specific structural features or reaction conditions can induce such transformations.
Ring-Opening: N-protected indazoles are susceptible to an undesirable ring-opening isomerization in the presence of a strong base. acs.org This reaction involves deprotonation at the C3 position, followed by a Kemp-type elimination that cleaves the pyrazole ring to yield an o-aminobenzonitrile byproduct. acs.org In contrast, unprotected indazoles with a free N-H bond are resilient to this type of isomerization because the base will preferentially deprotonate the more acidic N-H proton, protecting the C3 position. acs.org
Certain substituted indazoles can undergo ring fission under thermal conditions. For instance, the decarboxylation of 1-arylindazole-3-carboxylic acids in boiling quinoline (B57606) can yield not only the expected 1-arylindazole but also the ring-opened N-arylanthranilonitrile, particularly when the aryl group contains electron-withdrawing substituents. publish.csiro.au Additionally, visible-light-triggered radical-addition/ring-opening cascade reactions have been reported for 2H-indazoles, leading to ortho-alkoxycarbonylated azobenzenes. acs.org
Rearrangement: Rearrangements of the indazole scaffold are uncommon but have been observed. Upon deprotonation, 1-arylindazolium salts can form N-heterocyclic carbenes (1-arylindazol-3-ylidenes) that spontaneously rearrange through a process of ring cleavage and subsequent ring closure to form substituted 9-aminoacridines. rsc.org Other rearrangements include the synthesis of 3-(2-hydroxyaryl)indazole derivatives from N-hydroxyindazoles via a radical O-arylation and acs.orgacs.org-rearrangement mechanism. bohrium.com
Functionalization at the Methyl Group
The 4-methyl group on the this compound scaffold is a key site for functionalization. As a benzylic position, it is activated for various transformations, allowing for the introduction of new functional groups and the extension of the molecular structure.
Benzylic Oxidation: The selective oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov The 4-methyl group of the indazole can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic systems involving transition metals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov These reactions provide access to indazole-4-carboxaldehydes and indazole-4-carboxylic acids, which are valuable intermediates for further derivatization, such as in the synthesis of amides or esters.
Benzylic Halogenation: The methyl group can also be halogenated, most commonly via a free-radical pathway. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), is a standard method for the selective bromination of allylic and benzylic positions. sciforum.netorganic-chemistry.org Applying this reaction to this compound would be expected to yield 6-bromo-4-(bromomethyl)-1H-indazole. This brominated derivative is a highly reactive intermediate, suitable for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups, including amines, ethers, and thioethers.
Synthesis of Novel this compound Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of novel derivatives, driven largely by the quest for new therapeutic agents.
Preparation of 1,2,3-Triazole Tethered Derivatives via Click Chemistry
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecules by reliably joining smaller units. researchgate.net This methodology has been successfully applied to the 6-bromo-1H-indazole scaffold to generate a library of 1,2,3-triazole tethered derivatives. researchgate.net
The synthesis begins with the N-alkylation of the indazole ring with propargyl bromide to install the necessary alkyne functionality, yielding 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole. researchgate.net This key intermediate is then subjected to a 1,3-dipolar cycloaddition reaction with various substituted 2-azido-N-arylacetamide derivatives. The reaction is typically carried out in a solvent system such as DMF:Water:n-BuOH at elevated temperatures to afford the desired 1,4-disubstituted 1,2,3-triazole derivatives in good yields. researchgate.net This approach allows for significant molecular diversity by simply varying the substituted aryl azide (B81097) component.
| Aryl Group (Ar) in Azide Precursor | Resulting Triazole Derivative Structure |
|---|---|
| Phenyl | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide |
| 4-Chlorophenyl | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-chlorophenyl)acetamide |
| 4-Methylphenyl | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide |
| 4-Methoxyphenyl | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide |
| 2-Nitrophenyl | 2-(4-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide |
Modifications for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is an excellent platform for structure-activity relationship (SAR) studies due to its multiple, distinct points for chemical modification. researchgate.netnih.gov SAR studies are crucial in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.
The key positions for modification on the this compound core are:
N1-Position: The nitrogen atom can be alkylated or acylated to introduce a variety of substituents. These groups can probe interactions with specific pockets in a biological target and influence properties like solubility and cell permeability. The synthesis of the triazole derivatives mentioned previously is a prime example of N1 functionalization for SAR exploration. researchgate.net
C6-Bromo Position: The bromine atom is a particularly valuable handle for diversification. It readily participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups, enabling a systematic exploration of the chemical space around this position to enhance biological activity.
C4-Methyl Group: As discussed in section 3.3, the methyl group can be oxidized or halogenated to introduce other functionalities. These modifications alter the steric and electronic properties at this position, which can be critical for optimizing binding affinity and selectivity.
C3-Position: Although less reactive than the N-H bond, the C3 position can also be functionalized, often after an initial halogenation step (e.g., iodination with I₂/KOH), followed by cross-coupling. chim.it
A practical application of SAR is demonstrated in the synthesis of a series of 6-bromo-1H-indazole-tethered triazoles, which were evaluated for their antimicrobial efficacy against various bacterial and fungal strains. researchgate.net By systematically altering the substituent on the N-phenylacetamide portion of the molecule, researchers can identify which chemical features contribute positively or negatively to the antimicrobial activity, thereby establishing a clear SAR. researchgate.net
Biological Activities and Mechanisms of Action of 6 Bromo 4 Methyl 1h Indazole Analogues
Overview of Pharmacological Potential of Indazole Derivatives
Indazole derivatives are a prominent class of bioactive compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological activities. nih.govsci-hub.se The structural versatility of the indazole scaffold allows for functionalization at various positions, leading to a wide array of molecules that can interact with numerous biological targets. nih.govresearchgate.net
These compounds are recognized for their potent anti-cancer and anti-inflammatory effects. nih.govbohrium.com Beyond these primary areas, the therapeutic applications of indazole analogues extend to neurological disorders, anti-HIV activity, and antihypertensive actions. nih.govsci-hub.seresearchgate.net The ability of the indazole core to mimic biomolecules like adenine (B156593) and guanine (B1146940) facilitates its interaction with biopolymers in living systems, contributing to its broad bioactivity. researchgate.net Many efforts have been made to develop indazole derivatives as inhibitors of key enzymes, such as protein kinases, which are crucial in various disease pathways. nih.govnih.gov Several indazole-based drugs have been approved for clinical use, including the anti-cancer agents Axitinib and Pazopanib, and the anti-emetic Granisetron, underscoring the scaffold's clinical significance. bohrium.compnrjournal.com
Anti-Cancer and Anti-Proliferative Activities
The indazole scaffold is a cornerstone in the development of modern anti-cancer therapeutics. nih.govnih.gov Numerous derivatives have demonstrated significant anti-proliferative activity against a range of cancer types by interfering with critical cellular processes required for tumor growth and survival. bohrium.comrsc.org
Indazole analogues have shown potent growth-inhibitory activity against various human cancer cell lines. For example, the derivative known as compound 2f (an indazole with pyridyl and piperazinyl substitutions) displayed significant antiproliferative effects against breast cancer (4T1, MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values in the sub-micromolar range. rsc.org Another novel indazole analogue, compound 12b , exhibited exceptionally strong inhibitory effects on the growth of a panel of cancer cells with an average IC₅₀ value of 50 nM. acs.org Notably, it was nearly equally potent against both paclitaxel-resistant (A2780/T) and parental (A2780S) ovarian cancer cell lines, suggesting its potential to overcome certain types of drug resistance. acs.org
Furthermore, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. mdpi.com Within this series, compound 6o was particularly effective against the K562 cell line, with an IC₅₀ value of 5.15 µM, while showing significantly lower toxicity to normal cells. mdpi.com
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 2f | 4T1 | Breast Cancer | 0.23 | rsc.org |
| Compound 2f | MCF-7 | Breast Cancer | 0.34 | rsc.org |
| Compound 2f | HepG2 | Liver Cancer | 0.80 | rsc.org |
| Compound 12b | A2780S | Ovarian Cancer | 0.0062 | acs.org |
| Compound 12b | A2780/T | Paclitaxel-Resistant Ovarian Cancer | 0.0097 | acs.org |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | mdpi.com |
| Compound 6o | HEK-293 | Normal Kidney Cell | 33.2 | mdpi.com |
Indazole analogues exert their anti-cancer effects by modulating key cellular pathways that control cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. rsc.org Treatment of cancer cells with indazole derivatives has been shown to trigger apoptosis through the mitochondrial pathway. rsc.org For instance, compound 2f dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org
Similarly, compound 12b was confirmed to efficiently induce apoptosis in MCF-7 cells. acs.org Other analogues, such as compound 6o , were found to induce apoptosis in K562 leukemia cells in a dose-dependent manner, arresting the cell cycle in the G0/G1 phase. nih.gov This effect was linked to the disruption of the p53/MDM2 pathway; the compound was observed to up-regulate the expression of the p53 tumor suppressor protein while reducing the expression of its negative regulator, MDM2. nih.gov Some indazole-based compounds have also been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells, highlighting their potential in combination therapies. oncotarget.com
A major strategy in modern cancer therapy is the targeted inhibition of protein kinases, enzymes that play a central role in cell signaling and proliferation. The indazole scaffold is a key component in many clinically successful kinase inhibitors. nih.govrsc.org Indazole derivatives have been developed to target a wide range of kinases involved in oncology. nih.gov
These include:
Receptor Tyrosine Kinases: Many analogues are potent inhibitors of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govnih.govnih.gov For example, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine inhibits FGFR1 with an IC₅₀ value of 100 nM. benthamdirect.com
Non-Receptor Tyrosine Kinases: Derivatives have been designed to inhibit kinases such as Bcr-Abl, the fusion protein responsible for chronic myeloid leukemia. nih.gov
Serine/Threonine Kinases: Indazoles also target kinases like Aurora kinases and Pim kinases, which are involved in cell cycle regulation and are often overexpressed in cancers. nih.gov
Other Enzymes: Beyond kinases, indazole derivatives have been developed as inhibitors of other cancer-relevant targets, including Indoleamine-2,3-dioxygenase1 (IDO1) and Carbonic Anhydrases (CA). nih.govnih.gov
The development of these targeted inhibitors demonstrates the versatility of the indazole core in creating highly specific and potent anti-cancer agents. nih.govbohrium.com
Anti-Inflammatory Properties
Analogues based on the indazole structure have demonstrated significant anti-inflammatory properties. nih.govsci-hub.semdpi.com The inflammatory response, while a necessary protective mechanism, can lead to chronic disease when dysregulated. Indazole derivatives intervene in this process by modulating key inflammatory mediators. nih.gov
Research has shown that these compounds can inhibit the carrageenan-induced hind paw edema in animal models, a standard test for acute inflammation. nih.gov The mechanisms underlying this activity involve the inhibition of several targets. One key target is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for producing pro-inflammatory prostaglandins. mdpi.comnih.gov Several 2,3-diphenyl-2H-indazole derivatives have been shown to display in vitro inhibitory activity against human COX-2. mdpi.com In one study, the indazole analogue 5-aminoindazole was the most active among tested compounds in inhibiting COX-2, with IC₅₀ values ranging from 12.32 to 23.42 μM for various indazoles. nih.gov
Beyond COX-2, these compounds also suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Furthermore, they exhibit free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation. nih.gov This multi-faceted approach, involving the inhibition of COX-2, cytokines, and free radicals, contributes to the potent anti-inflammatory effects of indazole derivatives. nih.gov
Antimicrobial Efficacy (Antibacterial and Antifungal)
The indazole scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govnih.govresearchgate.net
In terms of antibacterial action, indazole derivatives have been tested against both Gram-positive and Gram-negative bacterial strains. mdpi.com A series of N-methyl-3-aryl indazoles showed activity against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govorientjchem.org Certain substituted compounds were found to significantly inhibit bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL against strains including B. subtilis, S. aureus, E. coli, and P. aeruginosa. eurekaselect.com The mechanism of action for some of these antibacterial agents has been identified as the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication. eurekaselect.com
Regarding antifungal efficacy, indazole derivatives have also shown promise. Two 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against the opportunistic yeasts Candida albicans and Candida glabrata. mdpi.com N-methyl-3-aryl indazoles were also found to be effective against Candida albicans. nih.gov Furthermore, a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups like -Cl, -NO₂, and -Br, were found to be more potent against tested fungal strains than the standard drug fluconazole. tandfonline.com
| Compound Class | Target Organism | Organism Type | Observed Activity | Source |
|---|---|---|---|---|
| Substituted Indazoles (I₅, I₉, I₁₃) | B. subtilis, S. aureus, E. coli | Bacteria | MIC = 50 µg/mL | eurekaselect.com |
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Bacteria | Active | nih.govorientjchem.org |
| N-methyl-3-aryl indazoles | Bacillus cereus | Bacteria | Active | nih.govorientjchem.org |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | Fungus | Growth inhibition | mdpi.com |
| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | Fungus | Growth inhibition | mdpi.com |
| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Various Fungi | Fungus | More potent than fluconazole | tandfonline.com |
Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of brominated indazoles have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. A study focusing on 4-bromo-1H-indazole derivatives identified compounds with significant inhibitory effects. nih.gov This series of compounds was particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov
Notably, certain compounds within this series showed potent activity against resistant strains. For instance, compounds identified as 12 and 18 were found to be 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Furthermore, compound 18 demonstrated 64-fold greater activity than 3-MBA against S. aureus ATCC29213. nih.gov Another derivative, compound 9, exhibited the most potent activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov
Additionally, research into 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has confirmed their antimicrobial potential. researchgate.netbanglajol.info These synthesized molecules were evaluated for their effectiveness against various bacterial strains, with several derivatives showing moderate to good inhibitory activity when compared to standard drugs. researchgate.netbanglajol.info
| Compound/Analogue Class | Bacterial Strain | Activity/Potency | Reference |
|---|---|---|---|
| 4-Bromo-1H-indazole Derivatives (General) | Staphylococcus epidermidis | Good antibacterial activity | nih.gov |
| 4-Bromo-1H-indazole Derivatives (General) | Streptococcus pyogenes (penicillin-susceptible) | Good antibacterial activity | nih.gov |
| Compound 12 (4-bromo-1H-indazole derivative) | Staphylococcus aureus (penicillin-resistant) | 256-fold more potent than 3-MBA | nih.gov |
| Compound 18 (4-bromo-1H-indazole derivative) | Staphylococcus aureus (penicillin-resistant) | 256-fold more potent than 3-MBA | nih.gov |
| Compound 9 (4-bromo-1H-indazole derivative) | Streptococcus pyogenes PS | MIC of 4 µg/mL | nih.gov |
| 6-Bromo-1H-indazole-1,2,3-triazole Analogues | Various bacterial strains | Moderate to good inhibition | researchgate.netbanglajol.info |
Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The antimicrobial effects of bromo-indazole analogues are attributed to several mechanisms of action, with enzyme inhibition being a primary focus of research.
Enzyme Inhibition: A key target for these compounds is the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the site of cytokinesis. nih.gov A series of novel 4-bromo-1H-indazole derivatives were specifically designed as FtsZ inhibitors. nih.gov By disrupting the normal assembly and function of FtsZ, these compounds inhibit bacterial cell division, leading to cell death. nih.govnih.gov Some of these compounds demonstrated moderate inhibition of cell division against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The proposed mechanism for other 6-bromo-1H-indazole derivatives also involves the inhibition of key bacterial enzymes essential for processes like cell wall synthesis or DNA replication. researchgate.net
Membrane Disruption: While not exclusively studied for 6-Bromo-4-methyl-1H-indazole, related bromo-indole derivatives offer insights into another potential mechanism. Certain 6-bromoindolglyoxylamide polyamine derivatives have been shown to exert their antimicrobial effect by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This disruption of the bacterial cell membrane integrity is a potent mechanism of antimicrobial action.
Neuroprotective Potential
Analogues of the indazole scaffold have shown significant promise in the area of neuroprotection. Research has pointed towards the inhibition of tau hyperphosphorylation as a potential mechanism for these effects. Abnormal tau hyperphosphorylation is a pathological hallmark of several neurodegenerative diseases and contributes to neuronal loss. An indazole derivative, 6-amino-1-methyl-indazole, was synthesized and found to inhibit this process, suggesting a neuroprotective effect.
Further evidence comes from studies on 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease. nih.gov In this model, the administration of 6-hydroxy-1H-indazole led to several positive outcomes:
A reduction in the loss of dopaminergic neurons in the substantia nigra. nih.gov
An increase in dopamine (B1211576) concentration and the expression of tyrosine hydroxylase in the striatum. nih.gov
An alleviation of behavioral damage. nih.gov
A decrease in the levels of hyperphosphorylated tau. nih.gov
These findings indicate that the neuroprotective effects of this indazole analogue are linked to the inactivation of tau, highlighting its potential as a candidate for therapies targeting neurodegenerative conditions like Parkinson's disease. nih.gov
Other Biological Activities
Indazole analogues have been investigated for their potential in managing diabetes, primarily through the inhibition of key digestive enzymes. A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. doaj.orgnih.govresearchgate.net This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. jneonatalsurg.com
Several of the synthesized derivatives displayed significant inhibitory activity against α-glucosidase, with some showing greater potency than acarbose, a standard reference drug. doaj.orgnih.gov The effectiveness of these compounds was found to be influenced by the nature, size, and position of substituents on the hybrid chemical structure. doaj.orgresearchgate.net
| Compound Class | Molecular Target | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Indazole-based thiadiazole hybrids | α-glucosidase | Enzyme Inhibition | Several derivatives showed significant inhibitory activity, some superior to the standard drug acarbose. | doaj.orgnih.gov |
The indazole scaffold and its derivatives are being explored for their potential as anti-HIV agents. A key mechanism of action in this area is the antagonism of the CXCR4 receptor. nih.gov CXCR4 is a chemokine receptor that, along with the CD4 receptor, acts as a co-receptor for the entry of T-tropic (X4) strains of HIV into T-lymphocytes. mdpi.com By blocking the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CXCR4 co-receptor, these antagonists can effectively prevent the virus from entering and infecting host cells. ncku.edu.twnih.gov The development of potent and selective CXCR4 antagonists is a recognized strategy for creating novel HIV entry inhibitors. nih.govncku.edu.tw Research into various heterocyclic compounds, including benzimidazoles and isoquinolines, has led to the identification of potent CXCR4 antagonists with low nanomolar anti-HIV activity. nih.govmdpi.com This approach holds promise for the development of new therapeutics to combat HIV-1 infection.
Indazole derivatives have demonstrated potential therapeutic benefits for a range of cardiovascular diseases, including ischemia-reperfusion injury and hypertension. nih.govnih.gov
One promising indazole derivative, DY-9760e, has shown significant cardioprotective effects against ischemic/reperfusion injury. nih.gov Its mechanism involves the inhibition of Ca2+-dependent cysteine proteases (calpains), which become activated by increased intracellular calcium levels during ischemia. nih.gov By blocking these enzymes, DY-9760e prevents the degradation of crucial cytoskeletal proteins like fodrin and inhibits the breakdown of caveolin-3, thereby preserving cardiac cell structure and function. nih.gov
Another indazole derivative, YC-1, has been developed for its utility in circulatory disorders. It functions as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system that responds to nitric oxide. nih.gov Additionally, treatment with DY-9760e has been shown to significantly reduce the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.gov
Mechanism of Action Studies
The therapeutic potential of this compound analogues is rooted in their ability to modulate the activity of specific biological molecules. Research into their mechanisms of action has illuminated how these compounds function at a molecular level, providing a basis for their observed physiological effects.
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)
Analogues built upon the indazole scaffold have been identified as potent inhibitors of a diverse range of enzymes, playing roles in inflammation, cancer, bacterial replication, and neurodegenerative diseases. The versatility of the indazole ring allows for synthetic modifications that can be tailored to fit the active sites of various target proteins.
Key enzymatic targets for indazole-based compounds include:
Lipoxygenase (LOX): Certain indazole carboxamide derivatives have been developed as inhibitors of soybean lipoxygenase, which serves as a model for human 5-lipoxygenase, an enzyme implicated in inflammatory diseases. nih.gov
Cyclooxygenase-2 (COX-2): A series of novel indazole derivatives have demonstrated high affinity and selectivity for the COX-2 enzyme, a key target in neuroinflammation. One such derivative exhibited a half-maximal inhibitory concentration (IC50) of 0.409 μM against COX-2 with excellent selectivity over COX-1. tandfonline.com
Bacterial DNA Gyrase B (GyrB): Guided by structure-based drug design, indazole derivatives have been discovered as a novel class of inhibitors targeting the ATPase subunit of bacterial DNA gyrase (GyrB). nih.gov This provides a mechanism to combat bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, certain 5-substituted indazole derivatives have been shown to be potent and selective inhibitors of butyrylcholinesterase. researchgate.net Molecular docking simulations suggest that their binding is mediated by hydrophobic and polar interactions within the enzyme's active site. researchgate.net
Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme. Two derivatives, in particular, showed potent inhibitory activity with IC50 values of 720 and 770 nM. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. nih.gov One compound was found to inhibit FGFR1-3 with IC50 values in the low micromolar range. nih.gov
Other Kinases: The indazole motif is a core component of several kinase inhibitors developed as anti-cancer agents, such as Pazopanib, which targets multiple kinases. rsc.org
Table 1: Interaction of Indazole Analogues with Specific Molecular Targets
| Molecular Target | Type of Indazole Analogue | Biological Activity |
|---|---|---|
| Lipoxygenase (LOX) | Indazole carboxamides of N-substituted pyrroles | Anti-inflammatory nih.gov |
| Cyclooxygenase-2 (COX-2) | N-2 substituted 4-sulfonylaryl indazoles | Anti-inflammatory tandfonline.com |
| DNA Gyrase B (GyrB) | Thiazolylindazoles | Antibacterial nih.gov |
| Butyrylcholinesterase (BChE) | 5-substituted indazoles | Potential Alzheimer's disease therapy researchgate.net |
| IDO1 | 3-substituted 1H-indazoles | Immunomodulation, Cancer therapy nih.gov |
| FGFRs | 1H-indazole-based derivatives | Cancer therapy nih.gov |
Role of Bromine Atom and Indazole Ring in Binding
The specific chemical structure of this compound and its analogues is fundamental to their biological activity. Both the core indazole ring and the bromine substituent play critical roles in molecular recognition and binding to their targets.
The indazole ring serves as a versatile scaffold. This bicyclic aromatic heterocycle is a bioisostere of indole (B1671886) and purine, allowing it to interact with binding sites that accommodate these native structures. The nitrogen atoms in the indazole ring can act as hydrogen bond donors or acceptors, facilitating anchoring of the molecule within a protein's active site. The fused benzene (B151609) ring provides a platform for hydrophobic interactions. Furthermore, the ability to substitute at various positions on the ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity. nih.gov
The bromine atom at the 6-position is not merely a passive substituent. Halogen atoms, particularly bromine, can participate in a specific type of non-covalent interaction known as a halogen bond . This occurs due to a region of positive electrostatic potential on the halogen atom, called a "sigma-hole," which can interact favorably with nucleophilic sites like oxygen or nitrogen atoms on the target protein. ump.edu.plump.edu.pl Such interactions can significantly enhance binding affinity and influence the orientation of the inhibitor within the active site. ump.edu.pl The presence of the bromine atom also increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Moreover, the bromine atom serves as a useful synthetic handle, enabling further chemical modifications through cross-coupling reactions to explore structure-activity relationships. rsc.org
Enzyme Inhibition Modalities (e.g., Substrate Mimicry, Allosteric Binding)
The mechanisms by which indazole analogues inhibit their target enzymes are varied and depend on the specific enzyme and compound structure.
Active Site Binding: Many indazole derivatives function as competitive inhibitors, binding directly to the active site of the enzyme and preventing the natural substrate from binding. For instance, in the case of bacterial GyrB, indazole analogues were designed to occupy the ATPase pocket, which is essential for the enzyme's function. nih.gov X-ray crystallography of analogous compounds has confirmed binding within this pocket. nih.gov Similarly, molecular docking studies of indazole-based COX-2 inhibitors show them occupying the enzyme's active site. tandfonline.com
Key Molecular Interactions: The binding is often stabilized by a network of interactions. Molecular docking simulations of butyrylcholinesterase inhibitors revealed that their binding was mediated through a combination of hydrophobic and polar interactions with the enzyme's active site residues. researchgate.net In another example, docking studies of antifungal indazole derivatives suggested that hydrogen bonds between the compound and specific amino acids (TYR58 and TRP173) were crucial for inhibition. nih.gov
Structure-Based Design: The development of many potent indazole inhibitors relies on structure-based drug design. For example, the optimization of a pyrazolopyridone hit into a more potent indazole-based GyrB inhibitor was guided by understanding the interactions within the enzyme's binding site. Replacing the more polar pyrazolopyridone core with an indazole ring was a deliberate strategy to increase lipophilicity and improve cell penetration. nih.gov
While specific examples of substrate mimicry or allosteric binding for this compound analogues are not extensively detailed in the provided context, the general approach involves designing the indazole scaffold to present functional groups in a spatial arrangement that either mimics the transition state of the substrate or binds to a regulatory site on the enzyme, respectively. The rich chemistry of the indazole core allows for the incorporation of diverse functionalities to achieve these specific inhibition modalities. nih.govnih.gov
Structure Activity Relationship Sar Studies of 6 Bromo 4 Methyl 1h Indazole and Analogues
Impact of Substituent Position and Type on Biological and Chemical Properties
The biological and chemical properties of indazole derivatives are highly sensitive to the type of substituents and their positions on the bicyclic ring system. researchgate.netnih.gov SAR studies consistently show that minor positional changes of a functional group can lead to significant differences in potency, selectivity, and pharmacokinetic profiles.
The substitution on the benzene (B151609) portion of the indazole ring, particularly at positions C4, C5, C6, and C7, is crucial for modulating activity. For instance, in the context of phosphoinositide 3-kinase (PI3K) inhibitors, derivatives with a substituent at the 4-position of the indazole ring exhibit greater potency compared to those with the same substituent at the 6-position. acs.org Specifically, a 4-indazolyl derivative was found to be significantly more active than its 6-indazolyl counterpart. acs.org Furthermore, research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has highlighted the critical role of disubstitution at both the C4 and C6 positions for achieving notable inhibitory activity. nih.gov
Effects of Bromine Substitution
The bromine atom, particularly at the C6 position of the indazole ring, serves a dual role in modulating both the chemical reactivity and biological activity of the molecule. Chemically, the 6-bromo substituent is a key functional handle for synthetic modification. It provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, enabling the introduction of a wide variety of aryl, heteroaryl, or other carbon-based fragments. nih.govrsc.org This synthetic versatility makes 6-bromo-1H-indazole a valuable intermediate in the construction of complex, biologically active molecules, including potent kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
From a biological standpoint, the presence of a halogen like bromine can significantly influence a compound's properties. The lipophilicity, electronic character, and metabolic stability of the molecule can be altered by the bromine atom. In the specific derivative, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, the 6-bromo substitution is part of a pattern that confers inhibitory activity against the IDO1 enzyme, which has an IC₅₀ value of 5.3 μM. nih.gov The strategic placement of bromine can lead to enhanced binding affinity with target proteins through halogen bonding or by occupying specific hydrophobic pockets. Numerous derivatives based on the 6-bromo-1H-indazole scaffold have been synthesized and evaluated for a range of therapeutic applications, including anticancer, antimicrobial, and antiangiogenic activities. banglajol.inforesearchgate.net
Influence of Methyl Group on Activity and Selectivity
The methyl group at the C4 position of 6-Bromo-4-methyl-1H-indazole plays a significant role in defining the molecule's interaction with biological targets, affecting its potency, selectivity, and metabolic profile. The addition of a methyl group to an indazole ring has been shown to markedly increase the potency of certain kinase inhibitors. nih.gov For example, a study on glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors showed that adding a methyl group to the indazole phenyl ring decreased the IC₅₀ value from 3.0 μM to 0.64 μM, representing a nearly five-fold increase in activity. nih.gov
Beyond enhancing potency, the strategic placement of a methyl group can influence selectivity. Its steric bulk can create favorable or unfavorable interactions within a target's binding site, thereby favoring binding to one protein over another. This is a critical aspect in designing selective kinase inhibitors, where off-target effects are a major concern.
Furthermore, methylation can serve to block metabolically vulnerable sites on the molecule. By preventing oxidative metabolism at the site of methylation, the compound's metabolic stability and in vivo half-life can be increased. The position of the methyl group is paramount; studies have shown that a methyl group at the C6 position can be well-tolerated, whereas a C7-methyl group may lead to a decrease in potency in certain inhibitor classes. acs.org In other contexts, such as for compounds targeting cardiovascular activity, C7 substitution has proven beneficial. nih.gov This context-dependent outcome underscores the importance of precise positional control in drug design.
Modification of Indazole Ring and Functional Group Introduction
The inherent versatility of the indazole ring allows for extensive structural modifications and the introduction of diverse functional groups to optimize biological activity. Researchers frequently explore substitutions at various positions, such as C3 and C6, to develop novel anticancer agents. rsc.org For instance, modifying the core by converting the indazole to a tetrahydroindazole (B12648868) has been employed as a strategy to improve kinase selectivity and enhance ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net
The introduction of specific functional groups is a key strategy in SAR studies. The addition of a (4-ethylpiperazin-1-yl)methyl moiety to an indazole-based scaffold was found to be a critical modification for achieving potent inhibition of the Pan-BCR-ABL protein, including clinically relevant resistant mutants. nih.gov Similarly, the incorporation of a carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was identified as crucial for potent IDO1 inhibitory activity. nih.gov Other functional groups, such as amides and triazoles, have been successfully introduced to the indazole scaffold to generate compounds with a broad spectrum of biological activities, including the inhibition of extracellular signal-regulated kinases (ERK1/2) and antimicrobial effects. banglajol.infonih.gov These modifications highlight the "privileged" nature of the indazole scaffold, which can be systematically decorated with different functionalities to target a wide range of biological pathways.
Comparison with Structurally Similar Indazole Derivatives
Comparing this compound analogues provides valuable insights into the SAR of this compound class. The importance of substituent placement is clearly demonstrated when comparing positional isomers. As previously noted, 4-substituted indazolyl derivatives have shown superior potency over their 6-substituted counterparts as PI3K inhibitors. acs.org
The effect of methylation is also highly dependent on its context. For example, N-methylation of 3-aryl indazoles has been shown to result in more potent anticancer agents compared to their non-methylated (N-H) analogues. mdpi.com This highlights the impact of substitution on the pyrazole (B372694) part of the indazole ring, in addition to the benzene part.
The nature of the substituent at a given position also dictates activity. In one series of compounds designed for cardiovascular effects, a fluorine atom at the C7 position conferred the highest activity, proving more effective than either a chlorine or a methyl group at the same position. nih.gov This demonstrates that even subtle changes in electronics and size can have profound effects on biological outcomes. The following tables provide comparative activity data for various indazole derivatives, illustrating these SAR principles.
| Compound ID | Indazole Substitution | Target | IC₅₀ (µM) |
| 45 | Unsubstituted Phenyl Ring | GSK-3 | 3.0 |
| 46 | Methyl on Phenyl Ring | GSK-3 | 0.64 |
| 48 | 5-Methyl | GSK-3 | >10 |
| 50 | 5-Methoxy | GSK-3 | 0.35 |
Data sourced from a study on 1H-Indazole-3-carboxamide derivatives as GSK-3 inhibitors. nih.gov
| Compound Series | Indazole Substitution | Target Cell Line | IC₅₀ (µg/mL) |
| 3j | 3-(4-chlorophenyl)-1H-indazole | HCT-116 | >100 |
| 5c | 1-methyl-3-(4-fluorophenyl)-1H-indazole | HCT-116 | <64 |
| 5i | 1-methyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole | HCT-116 | 72 |
| 3j | 3-(4-chlorophenyl)-1H-indazole | MDA-MB-231 | 89 |
| 5c | 1-methyl-3-(4-fluorophenyl)-1H-indazole | MDA-MB-231 | <59 |
| 5i | 1-methyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole | MDA-MB-231 | 68 |
Data sourced from a study on the anticancer activity of 3-aryl-1H-indazoles and N-methyl-3H-indazoles. mdpi.com
Computational Chemistry and Molecular Modeling for 6 Bromo 4 Methyl 1h Indazole
Quantum Mechanical (QM) Analyses of Reactivity and Selectivity
Quantum mechanical calculations are fundamental in understanding the intrinsic electronic properties of a molecule that govern its chemical behavior. For 6-bromo-4-methyl-1H-indazole, QM analyses can elucidate the intricacies of its reactivity, particularly concerning alkylation and tautomerism, and the influence of protonation states.
The indazole scaffold can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is crucial as it dictates the preferred site of reactions such as alkylation. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.govresearchgate.net Computational studies on the parent indazole molecule have shown the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov This energy difference is a key factor in the product distribution of N-alkylation reactions.
For substituted indazoles, the position and electronic nature of the substituents can influence the energy difference between tautomers and the activation barriers for alkylation. For example, in a study of 3-substituted indazoles, the 2-H tautomers were consistently found to be higher in energy by about 4 kcal/mol compared to their 1-H counterparts. wuxibiology.com For 3-bromo-indazole, this energy difference was even more pronounced, reaching around 6 kcal/mol. wuxibiology.com This suggests that the bromo and methyl substituents on the benzene (B151609) ring of this compound will similarly influence the tautomeric equilibrium and the regioselectivity of its alkylation reactions.
Table 1: Representative Calculated Energies for Tautomerism and Alkylation of Substituted Indazoles Data is illustrative and based on studies of other substituted indazoles.
| Compound | Tautomer Energy Difference (E2H - E1H) (kcal/mol) | N1-Alkylation Activation Energy (kcal/mol) | N2-Alkylation Activation Energy (kcal/mol) |
|---|---|---|---|
| Indazole | ~4.5 | ~17.2 | ~13.9 |
| 3-Bromo-indazole | ~6.0 | Higher than N2 | Lower than N1 |
The protonation state of this compound can significantly alter its reactivity. Indazoles are basic compounds and can be protonated on either of the nitrogen atoms. The site of protonation is influenced by the electronic effects of the substituents. Computational studies can determine the relative energies of the different protonated forms and their corresponding acid dissociation constants (pKa). The resulting indazolium cation has a different electronic distribution and reactivity compared to the neutral molecule. nih.gov For instance, protonation can alter the nucleophilicity of the nitrogen atoms, thereby affecting the outcome of reactions like alkylation. In acidic conditions, the reaction mechanism may proceed through the protonated form of the indazole, which can influence the regioselectivity of the reaction. nih.gov
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. For this compound, docking studies could be performed against various protein targets implicated in diseases such as cancer or inflammation, where indazole derivatives have shown activity. nih.govderpharmachemica.com For example, docking studies on indazole derivatives as inhibitors of enzymes like aromatase have shown good binding energies and identified key interactions with active site residues. derpharmachemica.com
Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the calculation of binding free energies. researchgate.net Simulations of indazole derivatives in complex with proteins like CYP2E1 have been used to explore the pathways by which the ligand can enter and exit the active site. nih.gov
Table 2: Example Docking Scores of Indazole Derivatives against a Protein Target This data is hypothetical and for illustrative purposes to show typical outputs of docking studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indazole Derivative A | Aromatase | -8.0 | Arg115 |
| Indazole Derivative B | Aromatase | -7.7 | Arg115, Thr310, Leu372 |
| This compound (Hypothetical) | Aromatase | -8.2 | Arg115, Met374 |
In Silico ADME/Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)
The success of a drug candidate is not only dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADME/Tox prediction models use computational algorithms to estimate these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.govnih.gov
For this compound, a variety of ADME/Tox properties can be predicted. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption and distribution. Pharmacokinetic parameters such as human intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes (e.g., cytochrome P450) can also be estimated. Toxicity predictions can assess the likelihood of the compound being a carcinogen, mutagen, or causing organ-specific toxicity. frontiersin.org
Table 3: Predicted ADME/Tox Properties for a Representative Indazole Derivative This data is for a representative compound and is intended to be illustrative.
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 2.5 | Optimal for drug-likeness |
| LogS (Aqueous Solubility) | -3.0 | Moderately soluble |
| Human Intestinal Absorption | > 80% | Well absorbed |
| Blood-Brain Barrier Permeability | Low | Unlikely to cause CNS side effects |
| Ames Mutagenicity | Negative | Non-mutagenic |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For a series of indazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This typically involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., steric, electronic, and hydrophobic properties). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around the molecules where changes in steric and electrostatic fields are predicted to increase or decrease activity. nih.gov Such models have been successfully applied to various series of indazole derivatives to guide the optimization of their inhibitory potency. nih.goveurekaselect.com
Table 4: Example Statistical Parameters for a 3D-QSAR Model of Indazole Derivatives This data is from a published study on indazole derivatives and is for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.65 | Indicates good predictive ability of the model |
| r² (Non-cross-validated r²) | 0.92 | Indicates a good fit of the model to the training data |
| SEE (Standard Error of Estimate) | 0.35 | Low value indicates good model accuracy |
| F-value | 120.5 | High value indicates statistical significance |
Future Directions and Therapeutic Potential of 6 Bromo 4 Methyl 1h Indazole Research
Development of Novel Therapeutic Agents
The indazole nucleus is a privileged structure in drug discovery, and 6-bromo-4-methyl-1H-indazole, in particular, is a key starting point for developing new therapeutic agents. mdpi.comnih.gov The bromine atom at the 6-position is not only crucial for the biological activity of some compounds but also serves as a synthetic handle for introducing further molecular diversity, often through cross-coupling reactions.
Researchers have successfully synthesized a variety of indazole derivatives with significant biological activities. These include compounds with potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents. nih.govlongdom.org For instance, derivatives of 6-bromo-1H-indazole have been investigated as inhibitors of the IDO1 enzyme, a target in cancer immunotherapy. nih.gov The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets.
Studies have shown that specific substitutions can lead to potent bioactivity. For example, nitro and ethoxy groups on the indazole scaffold have been shown to enhance anticancer potency, while bromo substitutions have demonstrated diverse effects on both anticancer and antioxidant activities. longdom.org
Table 1: Examples of Biologically Active Indazole Derivatives
| Compound Class | Therapeutic Target/Activity | Research Findings |
|---|---|---|
| 3-Substituted 1H-indazoles | IDO1 Enzyme Inhibition | Showed potent inhibitory activity with IC₅₀ values in the nanomolar range, crucial for cancer immunotherapy research. nih.gov |
| 1H-Indazole Amides | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition | Displayed strong potency against EGFR kinases, including mutant forms found in non-small cell lung cancer (NSCLC). nih.gov |
| Indazole-based GyrB Inhibitors | Bacterial DNA Gyrase | Exhibited excellent enzymatic and antibacterial activity, leading to efficacy in animal infection models. acs.org |
| 3-alkoxy-1-benzyl-5-nitroindazoles | Antileishmanial | Demonstrated remarkable in vitro results against Leishmania species and showed efficacy in murine models. mdpi.comnih.gov |
| Indazole derivatives with bromo substitutions | Anticancer, Antioxidant | Bromo substitutions were found to significantly impact both anticancer and antioxidant activities in structure-activity relationship studies. longdom.org |
Exploration in Material Science
The unique chemical structure of bromo-indazoles also makes them attractive candidates for applications in material science. While research in this area is less extensive than in medicinal chemistry, the potential is significant. A closely related compound, 6-Bromo-1H-indazole-3-carbaldehyde, is considered relevant for the development of advanced materials possessing specific electronic or optical properties. chemimpex.com
The indazole scaffold can be incorporated into larger molecular systems to create novel materials. For example, these compounds can serve as building blocks for fluorescent probes, which are essential tools in biological imaging and diagnostics. chemimpex.com Furthermore, computational studies using Density Functional Theory (DFT) have been employed to identify indazole derivatives with significant energy band gaps, a key characteristic for developing organic semiconductor materials used in electronics. researchgate.net The combination of electron-withdrawing (bromine) and electron-donating (methyl) groups on the this compound ring creates a versatile platform for creating materials with tailored electronic characteristics.
Applications in Agrochemical Development
The development of new and effective agrochemicals is crucial for global food security. Bromo-indazole derivatives are recognized as valuable intermediates in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides. chemimpex.com The presence of halogen atoms like bromine in a molecule is often associated with enhanced biological activity in agrochemical compounds.
While specific research on this compound in this field is emerging, related compounds such as 5-bromoindazole are used as pesticide intermediates. chemball.com The indazole core acts as a pharmacophore that can be modified to target specific pests or weeds. The synthetic versatility of the bromo-indazole scaffold allows for the creation of large libraries of compounds that can be screened for potential agrochemical activity.
Advanced Synthetic Methodologies (e.g., Green Chemistry Approaches)
The synthesis of this compound and its derivatives is an active area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional multi-step syntheses are continually being optimized.
Modern synthetic chemistry has provided powerful tools for modifying the indazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are now efficiently used to create carbon-carbon bonds, allowing for the attachment of various aryl groups to the bromo-indazole core. researchgate.net This method is instrumental in building the molecular complexity required for potent biological activity.
Furthermore, there is a growing emphasis on applying the principles of green chemistry to these syntheses. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Methodologies being explored for the synthesis of heterocyclic compounds like indazoles include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and increase product yields.
Solvent-free reactions: Performing reactions by grinding solids together or using ball milling techniques eliminates the need for potentially toxic organic solvents.
Use of recyclable catalysts: Developing heterogeneous catalysts that can be easily recovered and reused makes the process more sustainable and economical.
These advanced and green methodologies are key to making the synthesis of this compound and its valuable derivatives more sustainable for both research and industrial-scale production.
Clinical Translation and Pre-clinical Studies
The ultimate goal for many new compounds developed from the this compound scaffold is clinical translation. While this specific compound is in the early stages of discovery, numerous indazole derivatives are progressing through the drug development pipeline, including pre-clinical evaluation in animal models.
Pre-clinical studies are essential to evaluate the efficacy and safety of a potential drug before it can be tested in humans. Encouragingly, several classes of indazole derivatives have shown success in this phase:
Antibacterial Agents: A novel class of indazole-based bacterial GyrB inhibitors demonstrated excellent antibacterial activity and favorable pharmacokinetic properties, leading to good efficacy in various mouse infection models. acs.org Further pre-clinical evaluation of this class of inhibitors is currently underway. acs.org
Antileishmanial Agents: Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole were evaluated in a BALB/c mouse model of cutaneous leishmaniasis. mdpi.comnih.gov One of the tested compounds showed leishmanicidal activity comparable to the control drug, Amphotericin B, causing a significant reduction in lesion development and parasite load. mdpi.comnih.gov
These successful in vivo studies provide strong evidence for the therapeutic potential of the indazole scaffold and support the continued investigation of compounds like this compound as starting points for new medicines. The findings from these pre-clinical models are critical for identifying the most promising candidates to advance toward clinical trials in humans.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 6-Bromo-4-methyl-1H-indazole?
Answer:
The synthesis of this compound typically involves:
- Cyclization reactions : Bromination of precursor indazole derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine substituent at position 6 .
- Functional group transformations : Methylation at position 4 via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Purification : Column chromatography with silica gel and solvent systems (e.g., hexane/ethyl acetate) is critical for isolating the compound.
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and methyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHBrN) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., N-H stretches in indazole rings) .
- X-ray Crystallography : For unambiguous structural determination (see Advanced Q3 for refinement details) .
Advanced: How can structural data contradictions in crystallographic studies of this compound derivatives be resolved?
Answer:
Contradictions often arise from disordered atoms or thermal motion artifacts. Mitigation strategies include:
- Refinement software : Use SHELXL for small-molecule refinement, leveraging constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters .
- Validation tools : Check geometric outliers (e.g., bond lengths, angles) against standard databases like the Cambridge Structural Database (CSD) .
- Puckering analysis : For non-planar rings, apply Cremer-Pople coordinates to quantify deviations from planarity and resolve ambiguities .
Advanced: How should researchers design experiments to analyze ring puckering in this compound derivatives?
Answer:
- Crystallographic data collection : Acquire high-resolution (<1.0 Å) X-ray data to resolve subtle conformational variations .
- Puckering parameterization : Use the Cremer-Pople method to define puckering amplitude (Q) and phase angles (θ, φ) for non-planar rings .
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to assess energy barriers for puckering .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture to prevent hydrolysis of the bromine substituent .
Advanced: How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Model transition states (e.g., using Gaussian09) to predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Frontier Molecular Orbital (FMO) analysis : Evaluate HOMO-LUMO gaps to identify reactive sites for electrophilic/nucleophilic attack .
- Docking studies : For biologically active derivatives, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Basic: What safety precautions are necessary when working with this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (H335: May cause respiratory irritation) .
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives?
Answer:
- Dose-response validation : Repeat assays (e.g., IC determinations) under standardized conditions to rule out batch variability .
- Metabolic stability testing : Use liver microsome assays to assess if inactive derivatives undergo rapid degradation .
- Structural analogs : Synthesize and test regioisomers (e.g., 5-Bromo vs. 6-Bromo) to isolate substituent effects .
Basic: What crystallization conditions are optimal for growing single crystals of this compound?
Answer:
- Solvent systems : Use slow evaporation in solvent pairs like chloroform/hexane or DMSO/water .
- Temperature control : Maintain a stable temperature (±0.1°C) to avoid nucleation defects .
- Seeding : Introduce microcrystals to promote controlled crystal growth .
Advanced: How to interpret anisotropic displacement parameters (ADPs) in X-ray structures of this compound derivatives?
Answer:
- Visualization tools : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting regions of high mobility (e.g., methyl groups) .
- Refinement constraints : Apply SIMU/DELU instructions in SHELXL to model correlated motion in planar groups .
- Validation : Cross-check ADPs with Hirshfeld surfaces to identify intermolecular interactions influencing thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
